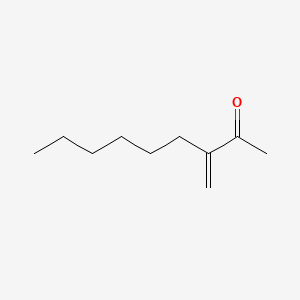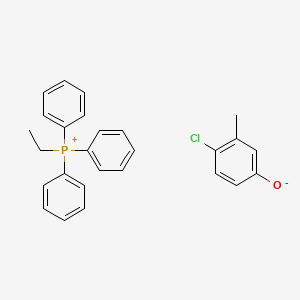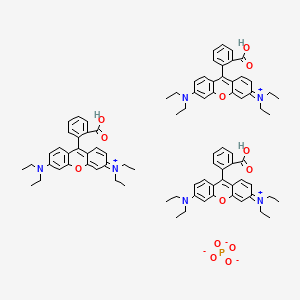
Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate: is a complex organic compound known for its unique structural and photophysical properties This compound is part of the xanthylium family, which is characterized by its vibrant coloration and fluorescence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate typically involves multiple steps, starting with the preparation of the xanthylium core The core is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale batch reactions with precise temperature and pH control. Purification is typically achieved through recrystallization and chromatography techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the xanthylium core to its leuco form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted xanthylium derivatives, quinones, and leuco forms, each with distinct photophysical properties.
Scientific Research Applications
Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and pH changes.
Biology: Employed in cell imaging to visualize cellular structures and processes.
Medicine: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of fluorescent dyes and pigments for various applications.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. Upon excitation by light, it undergoes intersystem crossing to generate singlet oxygen, a reactive oxygen species that can induce cell damage. This mechanism is particularly useful in photodynamic therapy, where the compound targets cancer cells and generates singlet oxygen to kill them. The molecular targets include cellular membranes and DNA, leading to apoptosis or necrosis of the targeted cells.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthylium derivative with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with a different core structure but similar applications.
Eosin Y: A xanthene dye with applications in histology and cell imaging.
Uniqueness
Tris(9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium) phosphate stands out due to its unique combination of carboxyphenyl and diethylamino groups, which enhance its photophysical properties and make it more versatile in various applications. Its ability to generate singlet oxygen efficiently makes it particularly valuable in medical applications such as photodynamic therapy.
Properties
CAS No. |
97280-69-8 |
|---|---|
Molecular Formula |
C84H93N6O13P |
Molecular Weight |
1425.6 g/mol |
IUPAC Name |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;phosphate |
InChI |
InChI=1S/3C28H30N2O3.H3O4P/c3*1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;1-5(2,3)4/h3*9-18H,5-8H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
UZRKOJLQCTWNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


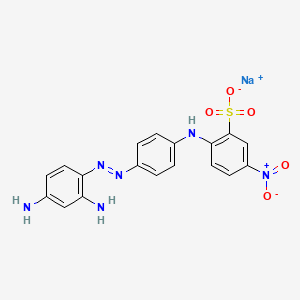
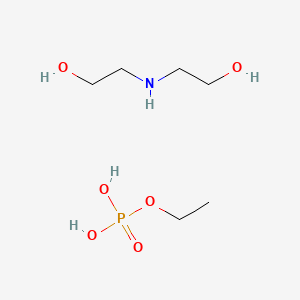
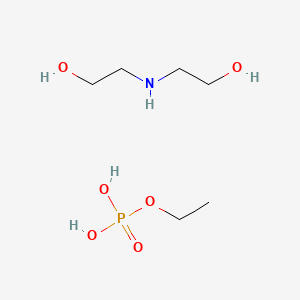

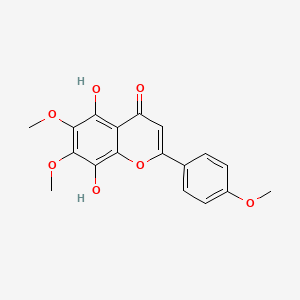

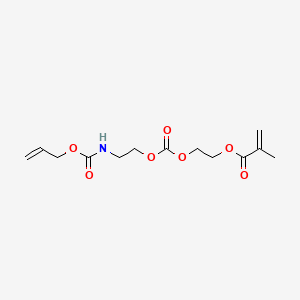
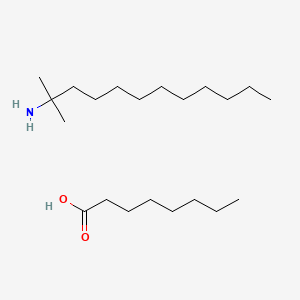
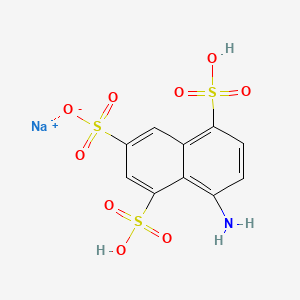
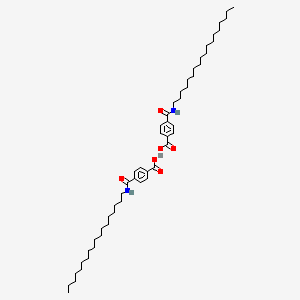
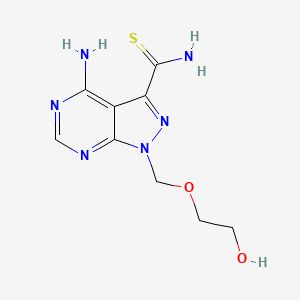
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
